molecular formula C9H10ClNO B14854079 2-Chloro-5-cyclopropoxy-4-methylpyridine

2-Chloro-5-cyclopropoxy-4-methylpyridine

Cat. No.: B14854079
M. Wt: 183.63 g/mol
InChI Key: WIOJXEKDRIYHQB-UHFFFAOYSA-N
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Description

2-Chloro-5-cyclopropoxy-4-methylpyridine is an organic compound with the molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyclopropoxy-4-methylpyridine can be achieved through several methods. One common method involves the reaction of 2-chloro-5-methylpyridine with cyclopropyl alcohol in the presence of a base such as sodium hydride. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyclopropoxy-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-cyclopropoxy-4-methylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclopropoxy-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effect . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-cyclopropoxy-4-methylpyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-chloro-5-cyclopropyloxy-4-methylpyridine

InChI

InChI=1S/C9H10ClNO/c1-6-4-9(10)11-5-8(6)12-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

WIOJXEKDRIYHQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1OC2CC2)Cl

Origin of Product

United States

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